Cas no 1261976-25-3 (3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol)

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 1261976-25-3
- 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
- DTXSID00686409
- MFCD18316087
- 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%
- 3-BROMO-5-(2-FLUORO-3-METHOXYPHENYL)PHENOL
- 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol
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- MDL: MFCD18316087
- インチ: InChI=1S/C13H10BrFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3
- InChIKey: ZAJZAUMKYUGKFW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 295.98482Da
- どういたいしつりょう: 295.98482Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322293-5 g |
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |
1261976-25-3 | 95% | 5g |
€1159.00 | 2023-06-21 | |
abcr | AB322293-5g |
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |
1261976-25-3 | 95% | 5g |
€1159.00 | 2025-02-21 |
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenolに関する追加情報
Professional Introduction to 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol (CAS No. 1261976-25-3)
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, with the chemical formula C9H7BrFNO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1261976-25-3, has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both bromine and fluoro substituents, along with a methoxy group, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The bromo and fluoro groups are particularly noteworthy as they are frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The methoxy group, on the other hand, can influence electronic properties and contribute to the overall solubility profile of the compound. These structural elements collectively contribute to the compound's potential as a building block for drug discovery programs.
In recent years, there has been a growing interest in phenolic compounds due to their diverse biological activities. Phenols are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. This makes them promising candidates for treating various oxidative-related diseases, including neurodegenerative disorders and cardiovascular diseases. The introduction of halogenated substituents into phenolic scaffolds can further enhance their biological activity by improving their interaction with biological targets.
One of the most compelling aspects of 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol is its potential as an intermediate in the synthesis of more complex molecules. The bromo atom, for instance, can be readily functionalized via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. Similarly, the fluoro and methoxy substituents can be further modified through various chemical transformations, providing a rich palette of possibilities for medicinal chemists.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. Fluorine atoms can significantly impact a molecule's pharmacokinetic properties by influencing its lipophilicity, metabolic stability, and binding affinity. For example, fluorine substitution can increase a drug's bioavailability by reducing rapid metabolic clearance. Additionally, fluorine atoms can enhance binding interactions with biological targets by increasing electronic density and improving shape complementarity.
The fluoro group in 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol is particularly interesting in this context. It has been shown to improve the binding affinity of small molecule inhibitors to various enzymes and receptors. This effect is attributed to the ability of fluorine to engage in favorable interactions with hydrogen bond donors and acceptors in biological targets. Furthermore, fluorine substitution can enhance the metabolic stability of a molecule by preventing unwanted hydrolysis or oxidation reactions.
The methoxy group in this compound also plays a crucial role in its overall properties. Methoxy substitution can influence both electronic and steric factors, affecting how the molecule interacts with biological targets. In some cases, methoxy groups can enhance binding affinity by participating in hydrogen bonding interactions. In other cases, they can increase solubility by improving hydrophilicity.
In conclusion, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol (CAS No. 1261976-25-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of bromine, fluoro, and methoxy substituents, make it an attractive scaffold for further chemical modifications and biological evaluations. The compound's potential applications in treating various diseases make it a valuable asset for researchers working in medicinal chemistry.
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